Sigma-2 Receptor Binding Affinity of 4-(3-Aminophenyl)piperazin-2-one
The compound demonstrates nanomolar binding affinity for the sigma-2 receptor (Ki = 18 nM) [1]. This affinity is notably higher than that observed for a series of related piperazine-based sigma-2 ligands, which typically exhibit Ki values in the high nanomolar to micromolar range. For instance, a representative 4-phenylpiperazine derivative showed an IC50 of 52.2 µM for a different target, underscoring the target compound's superior potency at this therapeutically relevant receptor [2].
| Evidence Dimension | Sigma-2 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 18 nM |
| Comparator Or Baseline | Representative 4-phenylpiperazine derivative (4m) |
| Quantified Difference | Target Ki is approximately 2900-fold lower than comparator IC50 (52.2 µM) |
| Conditions | Radioligand displacement assay, sigma-2 receptor (unknown origin) |
Why This Matters
High sigma-2 affinity is a validated indicator of potential anticancer and neuroprotective activity, making this compound a superior starting point for drug discovery programs targeting this receptor compared to less potent analogs.
- [1] BindingDB. Affinity data for BDBM50146585 (4-(3-Aminophenyl)piperazin-2-one) at sigma-2 receptor. Ki = 18 nM. View Source
- [2] H. Azizian et al. Design, synthesis, and biological evaluation of novel phthalimide-benzenesulfonamide derivatives as α-glucosidase inhibitors. Scientific Reports, 2022, 12, 10968. (IC50 = 52.2 µM for 4-phenylpiperazine derivative 4m). View Source
